Perylene
Overview
Description
Perylene belongs to the class of polycyclic aromatic hydrocarbons. It is a hydrophobic fluorescent probe used for imaging lipid bilayer membranes.
This compound molecules are fluorescent in nature. Ultraviolet photoemission spectroscopy and low energy electron diffraction of the structure of 4Å thick this compound dye layers adsorbed on the surface of Ru has been investigated.
This compound is a carcinogenic compound, belonging to the class of polycyclic aromatic hydrocarbons, widely distributed in the environment from different sources.
This compound is an ortho- and peri-fused polycyclic arene comprising of five benzene rings that is anthracene in which the d,e and k,l sides are fused to benzene rings. It is an ortho- and peri-fused polycyclic arene and a member of perylenes.
A 20-carbon dibenz(de,kl)anthracene that can be viewed as a naphthalene fused to a phenalene or as dinaphthalene. It is used as fluorescent lipid probe in the cytochemistry of membranes and is a polycyclic hydrocarbon pollutant in soil and water. Derivatives may be carcinogenic.
Scientific Research Applications
Perylene serves as a chemical tracer to study the connectivity between terrestrial and aquatic environments, especially as a product of soil-derived fungi (Hanke et al., 2019).
It is utilized in fundamental studies of optoelectronic excitations in different crystalline configurations, making this compound single crystals excellent model systems (Pick et al., 2015).
This compound derivatives are effective hole-transporting materials in perovskite solar cells, enhancing hole mobility and device performance (Li et al., 2018).
This compound diimides have applications in organic photovoltaic devices and field-effect transistors (Huang, Barlow, & Marder, 2011).
In organic photovoltaics, this compound diimide (PDI) is a promising organic material due to its enhanced photo- and thermal stability and high electron affinity (Fujimoto et al., 2020).
This compound imides are key n-type semiconductors in organic electronics and have been used in various types of organic photovoltaics (Li & Wonneberger, 2012).
Doping this compound into blends like P3HT:PCBM leads to improvements in short-circuit current density and power conversion efficiency in solar cells (Lou et al., 2011).
A novel diblock copolymer and dissymmetric this compound improves the efficiency of poly(3-hexylthiophene):this compound diimide solar cells (Rajaram et al., 2009).
This compound can also be a useful tracer for soil organic carbon in marine environments (Zhang et al., 2014).
A new metal-free this compound dye achieved an 8.8% power conversion efficiency in sensitized solar cells (Yao et al., 2014).
Mechanism of Action
Target of Action
Perylene, a polycyclic aromatic hydrocarbon, primarily targets the pH levels in various chemical, physiological, and biological processes . It is used as a fluorescent lipid probe in cell membrane cytochemistry . This compound-based compounds have also shown significant antiviral activity against enveloped viruses .
Mode of Action
This compound diimide (PDI)-based molecules interact with their targets by exhibiting excellent thermal, chemical, and photochemical stability, unique UV-vis absorption, and fluorescent emission properties . They also possess low cytotoxicity, intrinsic electron-withdrawing (n-type semiconductor) nature, and impressive molecular assembly capability . These features enable promising applications of PDIs in chemosensors via optical signal modulations .
Biochemical Pathways
This compound diimide (PDI) derivatives have been used in photocatalytic degradation . They are involved in chemically fueled redox reactions to control assembly/disassembly cycles . The number and frequency of these cycles affect the nucleation and growth process, providing control over the size and internal order of the resulting self-assembled structures .
Pharmacokinetics
The pharmacokinetics of this compound-based compounds are largely influenced by their water solubility . Despite their high broad-spectrum antiviral activity and high selectivity index, the poor water solubility of these compounds has prevented in vivo evaluation of their antiviral properties .
Result of Action
The result of this compound’s action is primarily observed in its ability to probe pH under various conditions . This helps monitor the extracellular (environmental) and intracellular pH change and pH-relying molecular recognition of inorganic or organic ions, as well as biological species . This compound displays blue fluorescence and is used as a blue-emitting dopant material in OLEDs .
Action Environment
The action of this compound-based compounds is influenced by environmental factors. For instance, photocatalytic technology uses unlimited solar energy to efficiently oxidize and remove organic pollutants . The environment can affect the photocatalytic activity for organic pollutant removal .
Safety and Hazards
Future Directions
Future directions of perylene-based systems are outlined with an emphasis on the role of the this compound derivative in various optoelectronic systems, including touch screens, displays, and Li-Fi networks . The phosphorescence energy transfer systems have been applied in encryption, biomedical imaging, and chemical sensing .
Biochemical Analysis
Biochemical Properties
Perylene displays blue fluorescence and is used as a blue-emitting dopant material in OLEDs . It can also be used as an organic photoconductor . This compound interacts with molecular oxygen to generate reactive oxygen species (ROS), which can damage cellular macromolecules and trigger apoptosis .
Cellular Effects
This compound derivatives have been shown to have effects on various types of cells. For example, this compound bisimide–glycopeptide conjugates have been synthesized and shown to have moderate activity in controlling ice crystal growth. Furthermore, these conjugates have shown enhancements in cell viability in cellular cryopreservation .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of reactive oxygen species (ROS) under illumination . The ROS can disrupt the balance of cellular redox status and cause oxidative stress, thereby causing oxidative damage to cellular macromolecules, resulting in the inhibition of metabolism and cellular apoptosis .
Temporal Effects in Laboratory Settings
In sediment cores from Dianchi Lake and Sihailongwan Maar Lake in China, high concentrations of this compound were observed and increased gradually with the sediment depth . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in the generation of reactive oxygen species (ROS) under illumination . The ROS can disrupt the balance of cellular redox status and cause oxidative stress, thereby causing oxidative damage to cellular macromolecules, resulting in the inhibition of metabolism .
Subcellular Localization
This compound derivatives have been used for super-resolution imaging of lysosomes in living mammalian cells under physiological conditions , suggesting that this compound derivatives can localize to specific subcellular compartments.
Properties
IUPAC Name |
perylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHWQDPOILHKBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69736-15-8 | |
Record name | Perylene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69736-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4047753 | |
Record name | Perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to colorless solid; [Merck Index] Yellow or orange powder; [MSDSonline] | |
Record name | Perylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7860 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
350-400 (sublimes) | |
Record name | PERYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.0004 mg/L at 25 °C, Freely soluble in carbon disulfide, chloroform; moderately soluble in benzene; slightly in ether, alcohol, acetone; very sparingly soluble in petroleum ether., Slightly soluble in ethyl alcohol, ethyl ether; very soluble in acetone, chloroform | |
Record name | PERYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.35 | |
Record name | PERYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 5.0X10-10 mm Hg at 25 °C (extrapolated from measurements at higher temperatures) | |
Record name | Perylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7860 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | PERYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow to colorless crystals from toluene, Golden-brown yellow plates from benzene, acetic acid | |
CAS No. |
198-55-0 | |
Record name | Perylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Perylene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000198550 | |
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Record name | PERYLENE | |
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Record name | Perylene | |
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Record name | Perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.365 | |
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Record name | PERYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QD5427UN7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PERYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
273-274 °C | |
Record name | PERYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of perylene?
A1: this compound is a polycyclic aromatic hydrocarbon with the molecular formula C20H12 and a molecular weight of 252.31 g/mol.
Q2: How does aggregation affect the optical properties of this compound derivatives?
A3: this compound derivatives have a strong tendency to aggregate due to π-π interactions, especially in the solid state. This aggregation can lead to significant changes in their optical properties. For example, this compound bisimides often exhibit red-shifted emission in the solid state compared to their solution-state spectra, attributed to the formation of excimers. [] The extent of aggregation, and consequently the optical properties, can be influenced by factors such as concentration, solvent polarity, and the nature of the substituents. [, , ]
Q3: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A4: A range of spectroscopic techniques are employed to characterize this compound and its derivatives. Infrared (IR) spectroscopy, including transmission, reflection-absorption (RAIRS), and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to study vibrational modes and molecular organization. [] UV-Vis absorption and fluorescence spectroscopy are crucial for investigating electronic transitions, aggregation behavior, and energy transfer processes. [, , , ] Time-resolved fluorescence spectroscopy, including techniques like Time-Correlated Single Photon Counting (TCSPC) and transient absorption spectroscopy, provides insights into excited state dynamics, including exciton migration and charge transfer processes. [, , ]
Q4: What makes this compound bisimides attractive for organic electronic applications?
A5: this compound bisimides (PBIs) possess several desirable attributes for organic electronic applications. Their high electron affinity makes them suitable for use as n-type semiconductors. [, , ] They are known for their excellent thermal stability, often remaining stable up to 400°C, which is crucial for device longevity. [] Furthermore, their strong self-assembly tendencies, driven by π-π stacking, can be exploited to create ordered structures, which can influence charge transport properties. [, ]
Q5: How does the molecular structure of this compound derivatives influence their electron transport properties?
A6: The electron transport properties of this compound derivatives can be significantly modulated by structural modifications. For example, incorporating electron-donating substituents at the bay region of this compound diimides can influence their electron affinity and charge transport characteristics. [] Studies have shown that the electron mobility of this compound diimides can reach up to 4.4 × 10−4 cm2V−1 s−1, with variations depending on the specific substituents and measurement conditions. []
Q6: Can this compound derivatives be used in photovoltaic devices?
A7: While this compound derivatives have shown promise as electron acceptors in organic photovoltaic devices, their performance has been limited compared to other materials. [, ] Research suggests that achieving efficient charge separation and transport within this compound-based photovoltaic devices remains a challenge. [] Factors such as morphology control, energy level alignment, and suppression of undesirable charge recombination pathways are crucial for improving their photovoltaic performance.
Q7: What are some other applications of this compound derivatives?
A8: Beyond organic electronics, this compound derivatives find applications in various fields. Their exceptional fluorescence properties make them suitable for use as fluorescent probes, sensors, and laser dyes. [, , ] Their ability to form self-assembled structures has been explored for developing supramolecular architectures. [] Additionally, some this compound derivatives have shown potential in biomedical applications, such as photodynamic therapy and as telomerase inhibitors. [, ]
Q8: How is computational chemistry employed in this compound research?
A9: Computational chemistry plays a significant role in understanding and predicting the properties of this compound derivatives. Density functional theory (DFT) calculations are widely used to investigate electronic structures, predict spectroscopic properties, and understand charge transfer processes. [, , ] Molecular dynamics (MD) simulations are employed to explore the self-assembly behavior of this compound derivatives, providing insights into their aggregation patterns and morphology in different environments. [] These computational approaches complement experimental findings and guide the design of new this compound-based materials with tailored properties.
Q9: What is the significance of Structure-Activity Relationship (SAR) studies in this compound research?
A10: SAR studies are essential for understanding how specific structural modifications to the this compound core influence its properties and functionalities. For example, SAR studies on this compound monoimides (PMIs) as telomerase inhibitors have shown that the nature of the side chains significantly impacts their solubility, G-quadruplex binding affinity, telomerase inhibition, and cytotoxicity. [] By systematically varying substituents and analyzing the resulting changes in properties, researchers can establish structure-property relationships, enabling the rational design of this compound derivatives with improved performance in desired applications.
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